The compound "6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one" belongs to a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Research has been conducted on various derivatives within this class, revealing their potential in treating a range of conditions due to their biological activities, such as platelet aggregation inhibition, hypotensive effects, antiproliferative activity against cancer cell lines, and even anticonvulsant and immunosuppressive effects123.
The synthesis of 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one can be achieved through several methods. A common approach involves the enzymatic resolution of its racemic mixture, (±)-6-(5-chloropyridin-2-yl)-6-vinyloxy-carbonyloxy-6,7-dihydro[5H]pyrrolo[3,4-b]pyrazin-5-one. [ [], [] ] This enzymatic resolution utilizes specific enzymes to selectively hydrolyze one enantiomer, leaving the desired enantiomer, (+)-6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, which is further processed to obtain (+)-zopiclone. [ [], [] ]
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one can undergo various chemical reactions due to the presence of multiple reactive functional groups. One significant reaction involves the acylation of the hydroxyl group at the 7-position, leading to the formation of zopiclone and its analogues. [ [], [] ] Further research exploring other chemical transformations of this compound, such as alkylation, halogenation, and coupling reactions, could potentially lead to the discovery of new derivatives with diverse biological activities.
In the field of pharmacology and medicine, these compounds have been explored for their therapeutic potential. The antiplatelet and hypotensive properties of dihydropyridazinones make them candidates for the development of new cardiovascular drugs1. The antiproliferative activity of pyrrolo[2,3-b]pyrazine derivatives positions them as promising agents in cancer therapy, particularly in targeting renal and breast cancer cell lines2. Additionally, the anticonvulsant and immunosuppressive activities of certain derivatives suggest their use in neurological disorders and as immunomodulatory drugs3.
In drug design and development, the conformationally restricted congeners of hypotensive and platelet aggregation inhibitors, such as those derived from 5H-indeno[1,2-c]pyridazine, have been synthesized to improve pharmacokinetic properties and enhance biological activity. These compounds have shown significant antihypertensive and antithrombotic effects, along with antiinflammatory and antiulcer activities, indicating their multifaceted therapeutic potential4.
The pharmacological activities of these compounds are attributed to their interaction with biological targets. For instance, certain 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have been shown to inhibit platelet aggregation significantly more effectively than acetylsalicylic acid and exhibit a strong hypotensive action on rats1. Another study on pyrrolo[2,3-b]pyrazine derivatives demonstrated substantial antiproliferative activity, which was linked to their ability to inhibit protein kinases, a group of enzymes critical in cell cycle regulation2. Moreover, some 2-substituted derivatives of 5-aminomethyl-6-/p-chlorophenyl/-4,5-dihydro-2H-pyridazin-3-one have shown anticonvulsant and immunosuppressive activities, suggesting their interaction with neurological and immune system pathways3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: